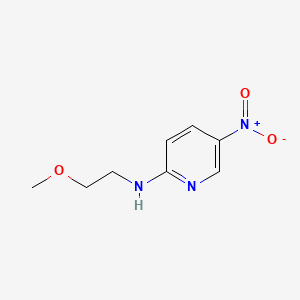

Pyridine, 2-((2-methoxyethyl)amino)-5-nitro-

Vue d'ensemble

Description

Pyridine, 2-((2-methoxyethyl)amino)-5-nitro- is a useful research compound. Its molecular formula is C8H11N3O3 and its molecular weight is 197.19 g/mol. The purity is usually 95%.

The exact mass of the compound Pyridine, 2-((2-methoxyethyl)amino)-5-nitro- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 91095. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Pyridine, 2-((2-methoxyethyl)amino)-5-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridine, 2-((2-methoxyethyl)amino)-5-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Similar compounds have been known to target specific enzymes or receptors in the body

Mode of Action

It’s known that many similar compounds work by interacting with their targets, leading to changes in the function of these targets . The interaction could involve binding to the target, inhibiting its function, or modulating its activity. More research is required to elucidate the specific mode of action of this compound.

Biochemical Pathways

It’s known that similar compounds can affect various biochemical pathways, leading to downstream effects These effects could include changes in cellular metabolism, signal transduction, or gene expression

Pharmacokinetics

Similar compounds have been shown to exhibit specific adme properties that impact their bioavailability . More research is needed to determine the pharmacokinetic properties of this compound.

Result of Action

It’s known that similar compounds can have various effects at the molecular and cellular levels These effects could include changes in cellular function, gene expression, or cell signaling

Action Environment

It’s known that environmental factors can influence the action of similar compounds . These factors could include temperature, pH, and the presence of other molecules. More research is needed to understand how environmental factors influence the action of this compound.

Activité Biologique

Pyridine, 2-((2-methoxyethyl)amino)-5-nitro- is a nitro-substituted pyridine derivative that has garnered interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in medicinal chemistry, particularly focusing on its antimicrobial and anticancer properties.

Chemical Structure and Synthesis

The compound's molecular formula is CHNO, indicating the presence of carbon, hydrogen, nitrogen, and oxygen. The synthesis typically involves nitration of 2-aminopyridine followed by various reactions to introduce the methoxyethyl amino group. Reaction conditions are crucial, with temperatures maintained between 20°C and 60°C to control reaction rates and minimize side products.

Pyridine derivatives often exhibit biological activity through mechanisms such as:

- Interference with Cellular Processes : Similar compounds have been shown to impact DNA replication and enzyme activity, which are critical for cellular function.

- Targeting Specific Receptors : The introduction of substituents like methoxyethyl groups can enhance binding affinity to biological targets, making these compounds potential leads in drug development .

Antimicrobial Properties

Research indicates that nitropyridine derivatives possess significant antimicrobial activity. For instance, compounds with similar structures have been tested against various pathogens from the ESKAPE panel, showing promising results . The mechanism often involves the inhibition of bacterial growth through interference with metabolic pathways.

Anticancer Activity

Pyridine derivatives have also been investigated for their anticancer properties. For example, studies have demonstrated that certain nitropyridines can induce apoptosis in cancer cell lines. The compound's structure allows it to interact with cellular receptors involved in tumor growth regulation . A notable case study involved a series of 5-nitrofuran-tagged oxazolyl derivatives that exhibited superior cytotoxicity compared to established chemotherapeutics like bleomycin .

Case Studies

- Anticancer Screening : A study evaluated a series of pyridine derivatives for their ability to inhibit tumor cell growth. The results indicated that compounds with a nitro group at the 5-position showed enhanced cytotoxic effects against hypopharyngeal tumor cells .

- Antimicrobial Testing : In another investigation, pyridine derivatives were screened against ESKAPE pathogens. The lead compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics, highlighting its potential as a novel antimicrobial agent .

Research Findings Summary

Applications De Recherche Scientifique

Chemical Synthesis and Reactivity

The compound serves as a versatile building block in organic synthesis, particularly for creating more complex organic molecules. The presence of both the nitro and amino groups enhances its reactivity, allowing it to participate in various chemical reactions typical for pyridine derivatives.

Pyridine, 2-((2-methoxyethyl)amino)-5-nitro- has shown promise in medicinal chemistry due to its potential biological activities. Research indicates that compounds with similar structures exhibit significant biological properties, including:

- Antimicrobial Activity : Nitropyridine derivatives often show effectiveness against various microbial strains.

- Anticancer Properties : Some studies suggest that this compound may interfere with cellular processes such as DNA replication or enzyme activity.

Research Applications

The applications of Pyridine, 2-((2-methoxyethyl)amino)-5-nitro- span several domains:

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Used as an intermediate in synthesizing pharmaceuticals, particularly those targeting microbial infections or cancer cells. |

| Organic Synthesis | Acts as a precursor for developing new materials and heterocyclic compounds. |

| Biological Studies | Investigated for its interactions with biological systems, including enzyme inhibition and gene expression modulation. |

Study 1: Antimicrobial Activity

A study demonstrated that Pyridine, 2-((2-methoxyethyl)amino)-5-nitro- exhibited significant antimicrobial effects against several bacterial strains. The mechanism involved disruption of bacterial cell wall synthesis.

Study 2: Anticancer Potential

In vitro studies indicated that this compound could inhibit the growth of cancer cell lines by inducing apoptosis through the activation of caspase pathways.

Study 3: Enzyme Interaction

Research highlighted the ability of this compound to inhibit specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications in managing metabolic disorders.

Propriétés

IUPAC Name |

N-(2-methoxyethyl)-5-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3/c1-14-5-4-9-8-3-2-7(6-10-8)11(12)13/h2-3,6H,4-5H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQTQGKHTBLYEGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=NC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30224858 | |

| Record name | Pyridine, 2-((2-methoxyethyl)amino)-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30224858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74037-56-2 | |

| Record name | Pyridine, 2-((2-methoxyethyl)amino)-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074037562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | WLN: T6NJ BM2O1 ENW | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91095 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 2-((2-methoxyethyl)amino)-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30224858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.